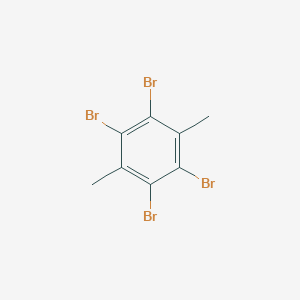

2,3,5,6-Tetrabromo-p-xylene

Cat. No. B105517

M. Wt: 421.75 g/mol

InChI Key: RXKOKVQKECXYOT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04107104

Procedure details

In a glass resin flask, a mixture of 1000 parts bromine and 3 parts of aluminum tribromide was cooled at 5° C and 83 parts of p-xylene were added dropwise with rapid stirring and continued cooling. After adding about 3/4 of the xylene, the reaction mixture became viscous forming large chunks of product. The mixture was diluted with 454 parts of bromine and the temperature was brought to 30° C. The heating and stirring gradually broke down the chunks of product to a fine powder. The mixture was then cooled to 15° C and the remaining xylene was added. Most of the excess bromine was removed by distillation. The solid was removed from the reaction flask and leached with cold methanol to remove excess bromine. The product was then dissolved in hot benzene and filtered. The solvent was then driven off and 323 parts (98.3% yield) of tetrabromo-p-xylene was obtained as crystals having the melting point of 253°-254° C.

Name

Yield

98.3%

Identifiers

|

REACTION_CXSMILES

|

[Br-:1].[Br-:2].[Br-:3].[Al+3].[CH3:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1.C1(C)C(C)=CC=CC=1.[Br:21]Br>>[Br:1][C:8]1[C:9]([CH3:12])=[C:10]([Br:2])[C:11]([Br:3])=[C:6]([CH3:5])[C:7]=1[Br:21] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC(=CC1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Br-].[Br-].[Al+3]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with rapid stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

continued cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought to 30° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The heating and stirring gradually

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled to 15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Most of the excess bromine was removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was removed from the reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess bromine

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The product was then dissolved in hot benzene

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C(=C(C(=C1C)Br)Br)C)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 98.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |